molecular formula C19H24N4O2S B5525736 5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone

5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone

Cat. No.: B5525736
M. Wt: 372.5 g/mol
InChI Key: XVOFSEJEHYAGJU-UHFFFAOYSA-N
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Description

5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.16199719 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Profile Enhancements

Linking Bridge Modifications in Pharmacological Agents

Research has explored the effect of linking bridge modifications on the antipsychotic profile of phthalimide and isoindolinone derivatives connected to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl. This study highlighted how bridge length and conformation significantly impact the biological activity of these compounds, suggesting their potential as antipsychotic agents. A four-carbon spacer was identified as providing optimal activity, underscoring the importance of structural modifications in enhancing pharmacological efficacy (Norman, Minick, & Rigdon, 1996).

Antimicrobial Applications

Novel Triazole Derivatives for Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed the potential of these compounds in combating microbial infections. By focusing on the structural diversity of these derivatives, the research provides insights into the design of new antimicrobial agents, highlighting the compound's relevance in addressing infectious diseases (Bektaş et al., 2010).

Receptor Binding and Metabolic Stability

Enhanced Receptor Binding and Stability

Investigations into isoindol-1-one analogues of certain piperazine derivatives have shown significant receptor binding affinity and metabolic stability. These attributes are critical for the development of therapeutic agents, especially in the context of central nervous system disorders, by ensuring effective receptor interaction and stability within biological systems (Zhuang, Kung, Mu, & Kung, 1998).

EGFR Inhibition for Anti-cancer Properties

Molecular Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors

A detailed study utilizing density functional theory and molecular docking to explore the mechanism behind the anti-cancer properties of certain benzimidazole derivatives bearing 1,2,4-triazole. This research demonstrates the compounds' potential as EGFR inhibitors, contributing to the development of new anti-cancer therapies (Karayel, 2021).

Properties

IUPAC Name

5-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-1-ethylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-2-21-13-14(7-8-17(21)24)19(25)23-11-9-22(10-12-23)18-15-5-3-4-6-16(15)26-20-18/h3-6,14H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOFSEJEHYAGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1=O)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.